Diethoxy-(2-dimethylaminoethylthio)phosphine oxide oxalate
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Overview
Description
217-AO is the tertiary analogue of Phospholine --- a quaternary cholinesterase inhibitor.
Scientific Research Applications
Pharmacological Studies
A study by Aquilonius, Fredriksson, and Sundwall (1964) investigated organophosphorus anticholinesterases, including diethoxy-(2-dimethylaminoethylthio)phosphine oxide. They focused on its acute toxicity and effects on blood pressure, heart rate, and neuromuscular transmission in animals. The sulfur-containing compounds, including this phosphine oxide, showed higher toxicity than their oxygen analogs, acting like potent cholinesterase inhibitors (Aquilonius, Fredriksson, & Sundwall, 1964).
Organometallic Chemistry
Cavinato and Toniolo (1993) discussed the synthesis of dimethyl carbonate via carbonylation of methyl alcohol, involving methoxycarbonyl complexes of palladium(II), potentially relevant to the synthesis processes involving phosphine oxides (Cavinato & Toniolo, 1993).
Synthesis and Properties
Maier (1991) reported on the synthesis, physical, and spectroscopic properties of various aminomethyl-dimethyl or diethylphosphine oxides, which could include derivatives similar to diethoxy-(2-dimethylaminoethylthio)phosphine oxide. Their findings contribute to the understanding of the chemical behavior and potential applications of these compounds (Maier, 1991).
Catalytic Applications
Schröder et al. (2014) synthesized secondary phosphine oxide–gold(I) complexes and explored their use in homogeneous catalysis, highlighting the potential of phosphine oxide derivatives in catalytic processes (Schröder et al., 2014).
Chemical Synthesis and Reactivity
Viktorov, Gurzhiy, and Dogadina (2021) studied reactions involving phosphorylmethylene oxazoles, which could be relevant to understanding the reactivity of compounds like diethoxy-(2-dimethylaminoethylthio)phosphine oxide in organic synthesis (Viktorov, Gurzhiy, & Dogadina, 2021).
properties
CAS RN |
470-94-0 |
---|---|
Molecular Formula |
C10H22NO7PS |
Molecular Weight |
331.33 g/mol |
IUPAC Name |
2-diethoxyphosphorylsulfanyl-N,N-dimethylethanamine;oxalic acid |
InChI |
InChI=1S/C8H20NO3PS.C2H2O4/c1-5-11-13(10,12-6-2)14-8-7-9(3)4;3-1(4)2(5)6/h5-8H2,1-4H3;(H,3,4)(H,5,6) |
InChI Key |
PXPPTYPWWLDKPW-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SCCN(C)C.C(=O)(C(=O)O)O |
Canonical SMILES |
CCOP(=O)(OCC)SCCN(C)C.C(=O)(C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
3147-20-4 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
217-AO, AO 217 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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